2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one
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Overview
Description
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a fluorenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one typically involves the reaction of fluorenone with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the palladium-catalyzed Sonogashira coupling reaction, where fluorenone is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: TBAF is often used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various functionalized fluorenone compounds.
Scientific Research Applications
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, enabling the compound to interact with different biological and chemical targets .
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the fluorenone moiety.
2-[(Trimethylsilyl)ethynyl]anisole: Contains a methoxy group instead of the fluorenone structure.
Uniqueness
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one is unique due to the combination of the fluorenone and trimethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
922168-03-4 |
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Molecular Formula |
C18H16OSi |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(2-trimethylsilylethynyl)fluoren-9-one |
InChI |
InChI=1S/C18H16OSi/c1-20(2,3)11-10-13-8-9-15-14-6-4-5-7-16(14)18(19)17(15)12-13/h4-9,12H,1-3H3 |
InChI Key |
WWKRKIRSQXRUKX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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